molecular formula C22H34ClN3O2 B221096 Bidisomide CAS No. 116078-65-0

Bidisomide

Número de catálogo B221096
Número CAS: 116078-65-0
Peso molecular: 408 g/mol
Clave InChI: GTEPPJFJSNSNIH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Bidisomide is a class I antiarrhythmic drug . It belongs to the class of organic compounds known as phenylacetamides . It is also known by its synonyms SC 40230 . It has a molecular weight of 407.98 and a formula of C22H34ClN3O2 .

Aplicaciones Científicas De Investigación

  • Electropharmacology in Canine Hearts : Bidisomide, known as SC‐40230, is a class I antiarrhythmic agent. It has been shown to affect conduction and/or refractoriness in all parts of the heart, demonstrating electrophysiologic effects consistent with ventricular and supraventricular antiarrhythmic activity in anesthetized dogs (Garthwaite et al., 1992).

  • Atrial Fibrillation and Paroxysmal Supraventricular Tachycardia Treatment : The Atrial Fibrillation Investigation with Bidisomide (AFIB) study found that bidisomide did not have a clinically important antiarrhythmic effect for atrial fibrillation and paroxysmal supraventricular tachycardia (Investigators, 1997).

  • Comparison with Other Antiarrhythmic Agents : Bidisomide, compared with mexiletine and disopyramide, showed similar effects in reducing ventricular arrhythmias induced by coronary artery occlusion and reperfusion in anesthetized rats, suggesting its effectiveness in acute coronary syndromes (Komori et al., 2005).

  • Enantioseparation and Pharmaceutical Analysis : Research on the enantioseparation of bidisomide and its related impurities explored its chiral and achiral separations, important for determining its purity in pharmaceutical preparations (Skanchy et al., 1999).

  • Metabolic Pathways in Humans : Studies on its metabolism in humans revealed that bidisomide undergoes hydroxylation and N-dealkylation, with major metabolic pathways including the formation of desisopropyl and pyrrolidone metabolites (Cook et al., 1995).

  • Defibrillation Energy Requirements : Bidisomide was tested in dogs with healed myocardial infarctions to understand its effect on defibrillation threshold, finding that therapeutic doses slightly increased defibrillation energy requirements (Hackett et al., 1993).

  • Sodium Current Effects in Rat Myocytes : The drug's effects on sodium current in rat ventricular myocytes were compared with mexiletine and disopyramide, revealing unique binding properties to sodium channels (Homma et al., 2001).

  • Systemic Availability and Intestinal Absorption : Research showed that meal co-administration significantly reduced bidisomide's systemic availability, indicating a complex interaction with food and its absorption in the gastrointestinal tract (Pao et al., 1998).

  • Effects on Canine Ventricular Arrhythmia Models : Bidisomide was effective in suppressing various canine arrhythmia models, showing a profile similar to other class I antiarrhythmic agents (Zhenjiu et al., 1993).

  • Tolerability and Pharmacokinetics : Initial studies on tolerability and pharmacokinetics in healthy volunteers established a relationship between dose and peak plasma concentration, with well-tolerated mild symptoms at higher doses (Page et al., 1992).

  • Plasma Concentration-Cardiovascular Effect Relationships : Comparative studies with other antiarrhythmic agents in dogs revealed that bidisomide had the least potent effects on cardiac output and QRS duration, suggesting modest hemodynamic effects (Garthwaite et al., 1995).

  • Absorption and Disposition in Humans : Studies on absorption and disposition after intravenous and oral administration in humans indicated a complex absorption profile with significant systemic availability (Cook et al., 1993).

Mecanismo De Acción

While specific information on Bidisomide’s mechanism of action is not available, it is known to target Sodium channels . It is classified as a Sodium channel blocker .

Safety and Hazards

When handling Bidisomide, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Propiedades

IUPAC Name

2-[2-[acetyl(propan-2-yl)amino]ethyl]-2-(2-chlorophenyl)-4-piperidin-1-ylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34ClN3O2/c1-17(2)26(18(3)27)16-12-22(21(24)28,19-9-5-6-10-20(19)23)11-15-25-13-7-4-8-14-25/h5-6,9-10,17H,4,7-8,11-16H2,1-3H3,(H2,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTEPPJFJSNSNIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCC(CCN1CCCCC1)(C2=CC=CC=C2Cl)C(=O)N)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60869599
Record name Bidisomide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60869599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

116078-65-0
Record name Bidisomide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116078-65-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bidisomide [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116078650
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bidisomide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60869599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BIDISOMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2X3Z153A4O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

acetylating α-(2-chlorophenyl)-α-[2-[(1-methylethyl)amino]ethyl]-1-piperidinebutanamide in the presence of acetic anhydride to give α-[2-[acetyl(1-methylethyl)amino]ethyl]-α-(2-chlorophenyl)-1-piperidinebutanamide.
Name
α-(2-chlorophenyl)-α-[2-[(1-methylethyl)amino]ethyl]-1-piperidinebutanamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bidisomide
Reactant of Route 2
Reactant of Route 2
Bidisomide
Reactant of Route 3
Reactant of Route 3
Bidisomide
Reactant of Route 4
Bidisomide
Reactant of Route 5
Bidisomide
Reactant of Route 6
Reactant of Route 6
Bidisomide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.